molecular formula C13H9IN2O2S B572889 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-94-1

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572889
CAS No.: 1227268-94-1
M. Wt: 384.191
InChI Key: WXBJXZNURXJKAE-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H9IN2O2S and a molecular weight of 384.19 g/mol This compound is characterized by the presence of a benzenesulfonyl group and an iodine atom attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

The synthesis of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of a benzenesulfonyl group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve multi-step synthesis routes to ensure high purity and yield of the final product .

Chemical Reactions Analysis

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

  • 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

These compounds share a similar core structure but differ in the substituents attached to the pyrrolo[2,3-b]pyridine ring.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBJXZNURXJKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679133
Record name 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-94-1
Record name 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Iodo-1H-pyrrolo[2,3-b]pyridine (24, 0.521 g, 2.13 mmol), tetra-N-butylammonium bromide (0.0689 g, 0.214 mmol), and 5.00 M sodium hydroxide in water (5.50 mL, 0.0275 mol) were combined in a round bottom flask. Benzenesulfonyl chloride (28, 0.327 mL, 2.56 mmol) in 5.0 mL of tetrahydrofuran was added dropwise at room temperature. The reaction was stirred at room temperature overnight and the two layers were separated. The aqueous layer was washed with ethyl acetate and the combined organic layers were washed with 1M aqueous sodium bicarbonate followed by water. The organic layer was washed with brine and dried over anhydrous sodium sulfate, then filtered and the filtrate concentrated. The crude material was purified by silica gel flash chromatography eluting with ethyl acetate and dichloromethane. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound (29, 0.702 g).
Quantity
0.521 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
0.0689 g
Type
catalyst
Reaction Step One
Quantity
0.327 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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